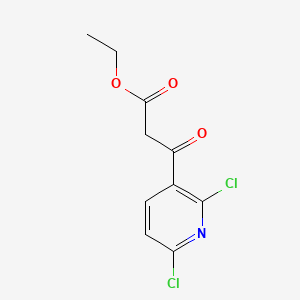

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Overview

Description

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is an organic compound with the molecular formula C10H9Cl2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate typically involves the reaction of 2,6-dichloropyridine with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon atom in the 2,6-dichloropyridine. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-hydroxypropanoate

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-aminopropanoate

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-thiopropanoate

Uniqueness

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction with biological targets is required.

Biological Activity

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichloronicotinic acid with ethyl malonate. Recent advancements in microwave-assisted synthesis have significantly reduced reaction times while improving yields. For instance, a study reported a yield of 93% using microwave radiation, where the imidazolide intermediate was formed in just 5 minutes under optimized conditions .

This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity, which can lead to various biological effects. The presence of the dichloro substituents on the pyridine ring enhances its reactivity and potential interactions with biological systems .

Cytotoxicity and Anticancer Activity

Studies on similar pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have been noted for their ability to inhibit tyrosine kinases and topoisomerases, both of which are critical in cancer progression .

Case Studies

- Study on Derivatives : A study synthesized several derivatives of pyridine compounds and tested them against various cancer cell lines. The results indicated that certain substitutions on the pyridine ring could enhance cytotoxicity, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : Another research effort focused on the enzyme inhibition capabilities of pyridine derivatives. This compound's structural similarities to known enzyme inhibitors suggest it could be a candidate for further investigation in this area.

Data Table: Biological Activities of Similar Compounds

Properties

IUPAC Name |

ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)5-7(14)6-3-4-8(11)13-10(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBZLXLYMRZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657631 | |

| Record name | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174727-36-7 | |

| Record name | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.